molecular formula C17H18N2O4S2 B2684678 ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 877655-30-6

ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B2684678
CAS No.: 877655-30-6
M. Wt: 378.46
InChI Key: HEKLTBAHIHBBMK-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring. The molecule is substituted at the 3-position with a 3-methoxyphenyl group and at the 2-position with a sulfanyl-linked ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-3-23-14(20)10-25-17-18-13-7-8-24-15(13)16(21)19(17)11-5-4-6-12(9-11)22-2/h4-6,9H,3,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLTBAHIHBBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This is typically achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the thienopyrimidine core with a methoxyphenyl halide in the presence of a base.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate. This is typically carried out under acidic conditions to yield the desired ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Specifically, it is associated with:

  • Anticancer Activity : Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit cytotoxic effects against various cancer cell lines. Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate may function by inhibiting specific pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. Its unique structure allows it to interact with microbial enzymes or cellular targets, potentially leading to the development of new antimicrobial agents.

Pharmacological Insights

The pharmacological profile of this compound is under investigation for:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This property can be exploited for drug development targeting metabolic disorders or cancer.
  • Modulation of Biological Targets : The thieno[3,2-d]pyrimidine scaffold has been shown to modulate various biological targets such as kinases and receptors. Understanding these interactions can aid in designing more effective therapeutics.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate compound:

  • Synthesis of Heterocycles : This compound can be utilized as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity can be harnessed to create derivatives with enhanced biological activity or novel properties.

Case Study 1: Anticancer Screening

A study conducted on the anticancer properties of thieno[3,2-d]pyrimidines demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, derivatives of this compound showed promising results against Staphylococcus aureus and Candida albicans. The study highlighted the importance of the sulfanyl group in enhancing the interaction with microbial targets.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate, the following compounds are analyzed based on structural, synthetic, and functional similarities:

Structural Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Thieno[3,2-d]pyrimidinone 3-(3-Methoxyphenyl), 2-sulfanyl ethyl acetate C₁₆H₁₆N₂O₄S 332.38 (estimated) Balanced lipophilicity; potential for hydrogen bonding via carbonyl and methoxy groups.
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid Thieno[3,2-d]pyrimidinone 6-(4-Methoxyphenyl), 3-acetic acid C₁₅H₁₂N₂O₄S 324.33 Carboxylic acid group enhances hydrophilicity; 4-methoxy substitution alters electronic effects.
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate Pyrimido[5,4-b]indole 3-(4-Fluorophenyl), 2-sulfanyl ethyl acetate C₂₀H₁₆FN₃O₃S 397.42 (estimated) Fluorine substituent increases electronegativity; indole fusion may enhance π-stacking interactions.
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate Pyridine 3-Cyano, 5-ethoxycarbonyl, 6-methyl, 4-styryl, 2-sulfanyl ethyl acetate C₂₂H₂₂N₂O₄S 410.13 Styryl group introduces conjugation; cyano and ester groups diversify reactivity.

Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl ester group confers higher logP compared to the carboxylic acid derivative in , which is more hydrophilic .

Stability and Reactivity

  • The thienopyrimidinone core in the target compound is less prone to hydrolysis than the pyrano[2,3-d]pyrimidine derivatives in , which may undergo ring-opening under acidic conditions .
  • The sulfanyl bridge in the target compound is susceptible to oxidation, similar to the sulfanyl-containing compounds in and , necessitating inert atmospheres during synthesis .

Biological Activity

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent and a sulfanyl linkage. The molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S. The presence of the thienopyrimidine moiety is crucial as it is associated with various pharmacological activities.

Antitumor Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit potent antitumor effects. This compound has been evaluated for its cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values in the micromolar range, indicating significant growth inhibition compared to control treatments .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory potential. In a murine model of inflammation:

  • Method : Carrageenan-induced paw edema.
  • Findings : The compound significantly reduced edema formation at doses of 10 mg/kg and 20 mg/kg compared to the control group .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Targets : Thieno[3,2-d]pyrimidines are known to inhibit enzymes involved in nucleotide synthesis, which is critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and tumor progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thienopyrimidine derivatives can induce oxidative stress in cancer cells leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antitumor Activity :
    • Objective : Evaluate the effects on tumor growth in vivo.
    • Results : Tumor volume was significantly reduced in treated groups compared to controls over four weeks .
  • Study on Antimicrobial Efficacy :
    • Objective : Assess the effectiveness against multi-drug resistant strains.
    • Results : Showed superior activity compared to standard antibiotics such as ampicillin and tetracycline .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions. A key step is the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted pyrimidine intermediates. For example, aromatic aldehydes (e.g., 3-methoxybenzaldehyde) can react with 6-amino-1,3-dimethyluracil to form a Schiff base, followed by thiolation using 2-mercaptoacetic acid to introduce the sulfanylacetate moiety .
  • Critical Parameters :

  • Temperature control (60–80°C) during cyclization avoids side-product formation.
  • Solvent choice (e.g., ethanol or DMF) affects reaction kinetics and purity.
  • Catalysts like piperidine may enhance condensation efficiency.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thienopyrimidine ring protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C16_{16}H16_{16}N2_2O4_4S2_2: 380.06 g/mol).
  • Elemental Analysis : Matches theoretical C, H, N, S percentages within ±0.3%.

Advanced Research Questions

Q. What crystallographic methods resolve discrepancies in reported conformational data for thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. For example:

  • Data Quality : Ensure a data-to-parameter ratio >10 and R factor <0.06 (e.g., R = 0.054 in a related pyrimidine structure ).
  • Disorder Handling : Apply restraints for flexible groups (e.g., ethyl acetate side chains) to refine thermal parameters .
    • Case Study : A study on ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine resolved conformational ambiguity by comparing torsion angles (C–S–C–O) across multiple crystals, revealing a planar thieno ring system .

Q. How do substituents on the 3-methoxyphenyl group modulate biological activity, and what assays validate these effects?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) : Replace the 3-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess anti-microbial or anti-oxidant activity .
  • Assay Design :
  • Anti-Microbial : Broth microdilution (MIC against S. aureus and E. coli).
  • Anti-Oxidant : DPPH radical scavenging (IC50_{50} compared to ascorbic acid).
  • Data Interpretation : Correlate substituent Hammett constants (σ) with activity trends.

Q. What strategies optimize the regioselectivity of sulfanylacetate conjugation to the thienopyrimidine core?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily block reactive sites (e.g., 4-oxo group) using trimethylsilyl chloride before thiolation .
  • Catalytic Systems : Use Cu(I)-catalyzed thiol-ene reactions to enhance regioselectivity at the 2-position of the pyrimidine ring.
  • Monitoring : TLC (silica, ethyl acetate/hexane 3:7) tracks reaction progress; spots with Rf_f ≈0.5 indicate desired product.

Contradictions and Resolutions

  • Synthetic Yield Variability : reports ~60% yield for thiazolidinone derivatives, while similar routes in achieve 75–80%. This discrepancy may arise from purification methods (e.g., column chromatography vs. recrystallization).
  • Crystallographic Disorder : notes minor disorder in the ethyl group, whereas reports no disorder. This highlights the need for low-temperature (100 K) data collection to minimize thermal motion artifacts.

Theoretical Frameworks

Link research to conceptual frameworks such as:

  • Hückel’s Rule : Assess aromaticity of the thieno-pyrimidine system to predict stability and reactivity .
  • Frontier Molecular Orbital (FMO) Theory : Compute HOMO-LUMO gaps (e.g., DFT at B3LYP/6-31G*) to explain electronic effects of substituents.

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